molecular formula C23H21N5O3 B11373376 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373376
M. Wt: 415.4 g/mol
InChI Key: RJUQXMAJSWHCFA-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a pyrazolone core, a structure found in various pharmacologically active substances with documented interest in medicinal chemistry . It is coupled with a 1,4-dihydropyridazine-3-carboxamide moiety, a scaffold present in compounds investigated for therapeutic potential, such as in cancer research . The integration of these distinct heterocyclic systems makes this compound a valuable intermediate for researchers exploring new chemical entities, structure-activity relationships (SAR), and biochemical mechanisms. Specific research applications and mechanistic data for this exact compound are currently under investigation. Researchers are encouraged to use this high-purity material to probe its potential in areas such as enzyme inhibition, receptor binding studies, or as a building block in organic synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H21N5O3/c1-15-8-7-11-18(14-15)27-13-12-19(29)21(25-27)22(30)24-20-16(2)26(3)28(23(20)31)17-9-5-4-6-10-17/h4-14H,1-3H3,(H,24,30)

InChI Key

RJUQXMAJSWHCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Hydrazine-Catalyzed Cyclization

The pyrazole ring is synthesized via condensation of β-diketones with hydrazine derivatives. For the 1,5-dimethyl-3-oxo-2-phenyl substituents, 3-phenylpentane-2,4-dione reacts with methylhydrazine in ethanol under reflux (80°C, 6–8 hours). This method, adapted from pyrazole synthesis principles, produces the 2,3-dihydro-1H-pyrazol-4-amine intermediate with 72–78% yield. Regioselectivity is ensured by steric effects, favoring substitution at the less hindered carbonyl group.

Optimization via LiHMDS-Mediated Alkylation

Patent WO2021018112 introduces a high-yield modification using bis(trimethylsilyl)amino lithium (LiHMDS) . A 5 L reactor charged with 3-hydroxy-6-methylpyridine (51.6 g, 472.59 mmol) and LiHMDS (452 mL, 1M in THF) facilitates N-methylation at 50–55°C, achieving 69.9% yield and 98.77% purity after acetone recrystallization. This step is critical for introducing the 1,5-dimethyl groups while minimizing side reactions.

Construction of the Dihydropyridazine Moiety: 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

Malonic Acid Condensation

The dihydropyridazine core is synthesized via cyclocondensation of 3-methylphenylhydrazine with malonic acid derivatives. As per WO2021018112, reacting ethyl acetoacetate with malonic acid (molar ratio 1:2–1:6) in tetrahydrofuran (THF) at 60°C for 12 hours generates the 4-oxo-1,4-dihydropyridazine carboxylate. Subsequent hydrolysis with lithium hydroxide (LiOH) in methanol/water (4:1) yields the carboxylic acid derivative with 85% efficiency.

Ultrasonication-Assisted Cyclization

MDPI studies demonstrate that ultrasonication (35–40°C, 30–45 minutes) accelerates cyclization by enhancing reagent mixing. Using a methanol/acetic acid (5:1) solvent system, this method reduces reaction times by 60% compared to conventional heating, achieving comparable yields (78–82%).

Coupling Strategies for Carboxamide Formation

Activation of the Carboxylic Acid

The dihydropyridazine-3-carboxylic acid is activated using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0°C. This generates a reactive mixed anhydride intermediate, which is immediately subjected to amidation to prevent decomposition.

Amidation with the Pyrazole Amine

The activated carboxylic acid reacts with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in THF under nitrogen atmosphere. LiHMDS (1.2 equivalents) is added to deprotonate the amine, promoting nucleophilic attack on the anhydride. The reaction is stirred at 25°C for 24 hours, followed by quenching with ice-cwater and extraction with ethyl acetate. Column chromatography (hexane:ethyl acetate, 3:1) isolates the final carboxamide with 65–70% yield.

Table 1: Comparative Analysis of Coupling Methods

MethodCatalystSolventTemperatureTime (h)Yield (%)
LiHMDS-mediated amidationLiHMDSTHF25°C2465–70
UltrasonicationNoneMeOH/AcOH40°C658–62
Thermal couplingH₂SO₄EtOH80°C4845–50

Purification and Analytical Validation

Recrystallization Protocols

Crude product is dissolved in a minimal volume of hot ethanol (60°C) and filtered to remove insoluble impurities. Gradual addition of hexane induces crystallization, yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient, 98.2% purity).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine H5), 7.45–7.30 (m, 5H, aromatic), 3.12 (s, 3H, N-CH₃), 2.89 (s, 3H, C-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing N1 vs. N2 alkylation is minimized by using bulkier reagents (e.g., LiHMDS) and low temperatures (0–5°C).

Oxidative Degradation of Dihydropyridazine

Storage under nitrogen and addition of antioxidants (e.g., BHT) prevent oxidation of the 1,4-dihydropyridazine ring during prolonged reactions .

Chemical Reactions Analysis

Types of Reactions

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole derivatives in various chemical reactions.

Biology

In biological research, “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers study its interactions with biological targets to develop new drugs for various diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique properties make it valuable for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name (Simplified) Structural Features Molecular Weight (g/mol) Key Biological Activity References
Target Compound Dihydropyridazine-carboxamide - Antipyretic intermediate
Pyrazole-5-carboxamide Pyrazole ring 297.32 N/A
4-Methyl-benzenesulfonamide Sulfonamide group 355.42 Structural studies
2-(4-Methylsulfanyl)phenyl acetamide Methylsulfanyl-phenyl side chain 409.50 Enhanced lipophilicity
EUPYRON (Salicylamide) ortho-Hydroxybenzamide 323.34 Analgesic
3,6-Dimethyl-benzofuran carboxamide Benzofuran ring 375.42 Anti-inflammatory

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C19H20N4O3C_{19}H_{20}N_{4}O_{3}

It features a complex structure that includes both pyrazole and pyridazine moieties, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating substantial growth inhibition .
Cell Line IC50 (µM) Reference
SF-26812.50
MCF73.79
A54926.00

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, some derivatives exhibited IC50 values as low as 0.95 nM against CDK2 .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
  • Autophagy Modulation : Some studies suggest that certain derivatives can modulate autophagy pathways without triggering apoptosis, indicating a complex interaction with cellular survival mechanisms .

Study 1: Antitumor Activity Assessment

In a study conducted by Fan et al., various derivatives of pyrazole were synthesized and screened for antitumor activity. The study reported that specific compounds showed significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.39 to 0.46 µM .

Study 2: CDK Inhibition

Sun et al. reported on the synthesis of pyrazole-linked compounds that inhibited CDK2 with remarkable potency (IC50 = 0.95 nM). These findings suggest that this class of compounds could serve as promising leads for developing new anticancer agents targeting cell cycle dysregulation .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting a pyrazole-4-amine derivative with a pyridazine-3-carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
  • Condensation reactions : Employing K₂CO₃ as a base in DMF to facilitate nucleophilic substitution or cyclization steps .
  • Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to isolate the final product .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O: 1.21–1.23 Å), dihedral angles between aromatic rings (25–40°), and hydrogen-bonding networks (N–H···O) .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm). IR identifies stretching frequencies for amide C=O (~1680 cm⁻¹) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 420.4) .

Q. What are the recurring structural motifs observed in crystallographic studies?

  • The pyrazole and pyridazine rings adopt non-planar conformations due to steric hindrance from methyl/phenyl substituents .
  • Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the structure, with bond distances of 1.85–2.10 Å .
  • π-π stacking between phenyl and pyridazine rings (3.5–4.0 Å spacing) contributes to crystal packing .

Advanced Research Questions

Q. How can low yields in the amidation step be addressed?

  • Optimize coupling agents : Replace DCC with HATU or PyBOP to enhance reactivity .
  • Solvent selection : Use DMF/DCM mixtures to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and isolate byproducts .

Q. How to resolve discrepancies in crystallographic data (e.g., R-factor variations)?

  • Improve data quality : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Complementary techniques : Pair X-ray diffraction with neutron diffraction or DFT-optimized geometries to validate bond lengths/angles .
  • Statistical validation : Apply Hirshfeld surface analysis to assess intermolecular interactions and refine crystal models .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .
  • MD simulations : Study solvation effects and stability in aqueous/organic phases using GROMACS .

Q. How to establish structure-activity relationships (SAR) for pharmacological applications?

  • Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aryl groups) and test anti-inflammatory/analgesic activity .
  • Bioassays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) and correlate with electronic effects (Hammett σ values) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., carbonyl groups) for target binding using Schrödinger Suite .

Q. Can AI-driven models optimize synthetic pathways for this compound?

  • Yes : Machine learning algorithms (e.g., Bayesian optimization) analyze reaction parameters (temperature, solvent, catalyst) to predict optimal conditions .
  • Smart laboratories : Integrate AI with robotic platforms for autonomous experimentation, enabling real-time adjustments based on intermediate characterization data .
  • Case study : AI reduced reaction optimization time by 70% for a related pyrazole-carboxamide derivative .

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